(R)-methyl 4-benzylmorpholine-3-carboxylate
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Overview
Description
®-methyl 4-benzylmorpholine-3-carboxylate is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring and a methyl ester group at the 3-position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 4-benzylmorpholine-3-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diols, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the nitrogen atom of the morpholine ring.
Esterification: The carboxylate group is introduced through esterification reactions, where the carboxylic acid derivative reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of ®-methyl 4-benzylmorpholine-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-methyl 4-benzylmorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Benzyl halides and other alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction may produce benzyl alcohols.
Scientific Research Applications
®-methyl 4-benzylmorpholine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of morpholine derivatives.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-methyl 4-benzylmorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-ethyl 4-benzylmorpholine-3-carboxylate
- (S)-methyl 4-benzylmorpholine-3-carboxylate
- ®-methyl 4-phenylmorpholine-3-carboxylate
Uniqueness
®-methyl 4-benzylmorpholine-3-carboxylate is unique due to its specific chiral configuration and the presence of both the benzyl and methyl ester groups. These structural features confer distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
methyl (3R)-4-benzylmorpholine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVELAJKOOJJTME-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1COCCN1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654029 |
Source
|
Record name | Methyl (3R)-4-benzylmorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235134-83-4 |
Source
|
Record name | Methyl (3R)-4-benzylmorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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